molecular formula C6H8N2O2 B13117722 6-Methoxy-1-methylpyrimidin-2(1H)-one

6-Methoxy-1-methylpyrimidin-2(1H)-one

Cat. No.: B13117722
M. Wt: 140.14 g/mol
InChI Key: VVPIVAIJOGQWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. The methoxy and methyl groups attached to the pyrimidine ring can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methylpyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives.

    Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol and a suitable base.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrimidin-2(1H)-one: Lacks the methoxy group, which may result in different chemical properties and reactivity.

    6-Methoxypyrimidin-2(1H)-one: Lacks the methyl group, affecting its overall behavior in chemical reactions.

Uniqueness

6-Methoxy-1-methylpyrimidin-2(1H)-one is unique due to the presence of both methoxy and methyl groups, which can influence its solubility, reactivity, and potential biological activity.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

6-methoxy-1-methylpyrimidin-2-one

InChI

InChI=1S/C6H8N2O2/c1-8-5(10-2)3-4-7-6(8)9/h3-4H,1-2H3

InChI Key

VVPIVAIJOGQWIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=NC1=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.